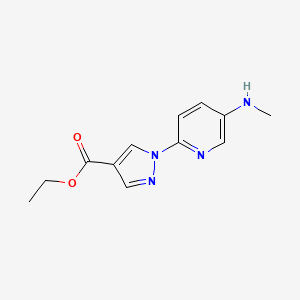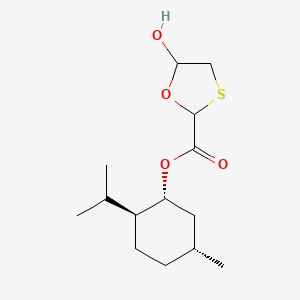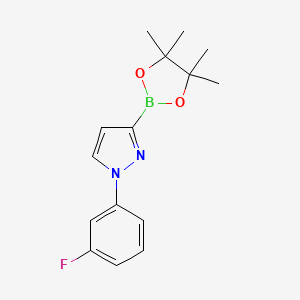![molecular formula C13H14N2O3S B1405435 Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1447956-28-6](/img/structure/B1405435.png)
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate
Descripción general
Descripción
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate are protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer . Thienopyrimidine derivatives, such as the compound , are structural analogs of purines and are frequently used in drug development .
Mode of Action
The compound interacts with its targets, the PKs, and inhibits their action . This inhibition disrupts cellular communication, which is essential for the proliferation and differentiation of cancer cells . The compound’s mode of action is primarily through the inhibition of these enzymes .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the action of PKs, which play key roles in several signal transduction pathways . These pathways can lead to metastasis and drug resistance in cancer . By inhibiting PKs, the compound disrupts these pathways, thereby potentially preventing the progression of cancer .
Pharmacokinetics
The compound’s effectiveness in inhibiting pks and disrupting cancer cell proliferation suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits potent antiproliferative effects . It has been found to be more potent than the lead compound in cell proliferation and microtubule depolymerization assays . Additionally, it has been shown to circumvent P-glycoprotein (Pgp) and β III-tubulin mediated drug resistance, mechanisms that diminish the clinical efficacy of paclitaxel (PTX) .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with microtubule-associated proteins, leading to the inhibition of microtubule polymerization . The interaction with microtubules is crucial as it affects cell division and proliferation. Additionally, this compound has been observed to bind to the colchicine site on tubulin, further inhibiting microtubule dynamics . These interactions highlight the compound’s potential as an anti-cancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated significant antiproliferative effects by inducing cell cycle arrest at the G2/M phase . This arrest is primarily due to the disruption of microtubule dynamics, which is essential for mitotic spindle formation. Furthermore, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways . These cellular effects underscore the compound’s potential as a therapeutic agent in oncology.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules and subsequent inhibition of their functions. The compound binds to the colchicine site on tubulin, preventing the polymerization of tubulin into microtubules . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors involved in cell cycle regulation . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects without causing toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed primarily in the cytoplasm . Additionally, the compound has been observed to accumulate in tumor tissues, which may enhance its therapeutic efficacy . These transport and distribution characteristics are critical for optimizing the compound’s delivery to target sites.
Subcellular Localization
The subcellular localization of this compound is predominantly in the cytoplasm, where it interacts with microtubules . The compound does not appear to localize significantly in other organelles such as the nucleus or mitochondria . This specific localization is essential for its function as a microtubule-targeting agent and contributes to its antiproliferative effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 ...[{{{CITATION{{{_3{Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived ...](https://link.springer.com/article/10.1007/s00044-015-1433-6).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate has been studied for its potential biological activities. It has shown promise as a microtubule-targeting agent, which can disrupt cell division and is useful in cancer research[_{{{CITATION{{{_4{Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno2,3 ....
Medicine: The compound's cytotoxic properties make it a candidate for the development of anticancer drugs. Its ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of research.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
Comparación Con Compuestos Similares
Ethyl 2-Amino-4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-7-carboxylate
Uniqueness: Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate stands out due to its specific hydroxy and carboxylate functional groups, which contribute to its unique reactivity and biological activity
Propiedades
IUPAC Name |
ethyl 4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h6-7H,2-5H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNXPGDFJKAMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)


![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)

